Cyclobutylacetonitrile

Description

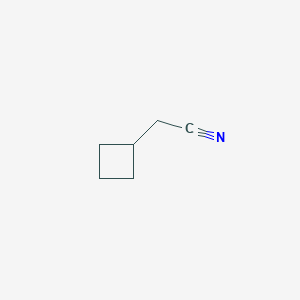

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFYLNLITXLIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629397 | |

| Record name | Cyclobutylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-03-3 | |

| Record name | Cyclobutylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Cyclobutylacetonitrile

An In-Depth Technical Guide to the Physical Properties of Cyclobutylacetonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Cyclobutyl Moiety

In modern medicinal chemistry, the pursuit of novel chemical scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is relentless. Among the various carbocyclic structures, the cyclobutyl group has emerged as a uniquely valuable motif.[1][2] Its distinct three-dimensional, puckered structure and the inherent strain of the four-membered ring provide a compelling alternative to more common structures like cyclohexyl or phenyl groups.[2] The cyclobutyl ring can enhance metabolic stability, improve solubility, and serve as a rigid scaffold to orient key pharmacophoric elements, making it an attractive component in the design of next-generation therapeutics.[1][2]

This compound (CAS: 4426-03-3) is a key building block that provides access to this valuable moiety.[3][4] As a bifunctional molecule featuring both the cyclobutane ring and a reactive nitrile group, it serves as a versatile intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This guide provides a comprehensive overview of its core physical properties, handling protocols, and strategic applications for professionals in research and drug development.

Caption: 2D structure of this compound.

Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound must be handled with care. It is classified as toxic and an irritant. [3][5]Adherence to strict safety protocols is mandatory to minimize risk to personnel.

GHS Hazard Information (Anticipated) :

-

Pictograms : Skull and Crossbones, Exclamation Mark

-

Signal Word : Danger

-

Hazard Statements : Toxic if swallowed, Causes skin and eye irritation.

-

Precautionary Statements :

-

Prevention : Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. [6] * Response : IF SWALLOWED: Immediately call a POISON CENTER or doctor. [6]IF ON SKIN: Rinse skin with water/shower. [7][8]IF IN EYES: Rinse cautiously with water for several minutes.

-

Storage : Store locked up in a well-ventilated place. Keep cool. [3][9][7][8] * Disposal : Dispose of contents/container to an approved waste disposal plant. [6][8]

-

Caption: General decision workflow for handling a chemical spill.

Storage and Stability: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [3][9]This temperature range helps to minimize vapor pressure and prevent degradation over time. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition, given its combustible nature and 70.1°C flash point. [3][6]

Role in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate. [3][4]

-

Pharmaceutical and Agrochemical Building Block : The nitrile functional group is a gateway to numerous other functionalities. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in addition reactions to form more complex heterocyclic systems. These transformations are fundamental steps in the synthesis of many drugs and pesticides. [4]* Scaffold Hopping and Isosteric Replacement : In drug design, replacing a labile or bulky group (like a t-butyl or phenyl ring) with a cyclobutyl ring can significantly improve a drug candidate's metabolic profile. The strained, non-planar structure of the cyclobutane ring can also provide a better fit for protein binding pockets compared to flat aromatic rings, a strategy that has been successfully employed in the development of kinase inhibitors and other therapeutics. [1][2]

Experimental Protocol: Characterization by NMR Spectroscopy

While specific analytical data for this compound is not available in the search results, a standard protocol for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical step for any researcher using this compound. This protocol is a self-validating system for confirming the compound's identity and purity.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals : The spectrum should show distinct signals corresponding to the protons on the cyclobutane ring and the methylene (-CH₂-) group adjacent to the nitrile. The integration of these signals should correspond to the number of protons in each environment. The puckered nature of the cyclobutane ring may lead to complex splitting patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals : The spectrum should show signals for each unique carbon atom: the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the carbons of the cyclobutane ring. The chemical shift of the nitrile carbon is typically found downfield (>110 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the solvent peak or internal standard.

-

Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the this compound structure.

-

Analyze for the presence of impurity peaks, such as residual solvents or synthesis byproducts.

-

References

- This compound - Cas 4426-03-3. LookChem. [Link]

- 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile.

- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.

- Cyclobutanes in Small‐Molecule Drug Candidates.

- Refractive Index. Burdick & Jackson. [Link]

- Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials.

- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology.

- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 4426-03-3: this compound | CymitQuimica [cymitquimica.com]

- 5. 4426-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | 4426-03-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclobutylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and reactivity of cyclobutylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the unique interplay between the strained cyclobutane ring and the electrophilic nitrile group. We will explore the molecule's synthesis, spectroscopic signature, and the nuanced stereoelectronic effects that govern its chemical behavior. This guide aims to equip the reader with a deep, mechanistic understanding of this compound, a versatile building block in modern medicinal chemistry.

Introduction: The Significance of Strained Nitriles in Medicinal Chemistry

This compound (C₆H₉N) is a colorless liquid that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a four-membered carbocycle appended to a nitrile-containing methylene group, presents a fascinating case study in molecular architecture and reactivity. The inherent ring strain of the cyclobutane moiety, coupled with the electronic properties of the cyano group, imparts unique chemical characteristics that are increasingly leveraged in the design of novel therapeutic agents.[3][4] The cyclobutyl fragment can enhance metabolic stability and provide a rigid scaffold for orienting pharmacophoric elements, making cyclobutyl-containing molecules attractive candidates in drug discovery.[3][4]

This guide will provide an in-depth exploration of the fundamental principles governing the structure and bonding of this compound, offering insights into its synthesis, characterization, and chemical behavior.

Molecular Structure and Bonding: A Tale of Two Moieties

The chemical personality of this compound is a direct consequence of the amalgamation of its two key structural features: the strained cyclobutane ring and the linear, electron-withdrawing nitrile group.

The Cyclobutane Ring: A Puckered Existence

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[5] The ideal sp³ bond angle of 109.5° is forcibly compressed to approximately 88° within the four-membered ring, leading to substantial angle strain.[6][7] To alleviate some of the torsional strain that would arise from a planar conformation (eclipsing interactions between all adjacent C-H bonds), the cyclobutane ring adopts a puckered or "butterfly" conformation.[6] This non-planar arrangement slightly reduces the eclipsing interactions between hydrogens on adjacent carbons.[6] The total ring strain in cyclobutane is considerable, rendering it more reactive than its larger cycloalkane counterparts like cyclopentane and cyclohexane.[7]

The Acetonitrile Moiety: A Linear Electrophile

The acetonitrile group (-CH₂CN) introduces a region of high electron density and specific reactivity. The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear C-C≡N geometry with a bond angle of approximately 180°.[8] The triple bond consists of one sigma (σ) bond and two pi (π) bonds.[8] Nitrogen, being more electronegative than carbon, polarizes the C≡N triple bond, creating a significant dipole moment and rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.[8][9] The lone pair of electrons on the nitrogen atom resides in an sp hybrid orbital and is less basic compared to the lone pair on an sp³-hybridized nitrogen in an amine.[8]

Interplay of Structural Features in this compound

The connection of the acetonitrile group to the cyclobutane ring via a methylene bridge influences the overall molecular geometry and electronic distribution. The sp³-hybridized methylene carbon acts as an insulating linker, though the bulky and strained cyclobutyl group can sterically influence reactions at the nitrile. Conversely, the electron-withdrawing nature of the nitrile group can have a modest inductive effect on the cyclobutane ring.

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to nitriles and cyclobutane derivatives exist, a common and illustrative method for preparing this compound involves the nucleophilic substitution of a suitable cyclobutylmethyl halide with a cyanide salt. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from Cyclobutylmethyl Bromide

Reaction Scheme:

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile;2-[1-(cyanomethyl)cyclobutyl]propanenitrile;ethane | C23H42N4 | CID 90902721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Cyclobutylacetonitrile: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for cyclobutylacetonitrile, a valuable building block in organic synthesis and drug discovery. By leveraging predictive tools and established spectroscopic principles, we will explore the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₆H₉N, possesses a unique combination of a strained four-membered cyclobutyl ring and a polar nitrile functional group. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. Understanding these spectral features is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using reputable online spectroscopic tools.[1] These predictions are based on large databases of known chemical shifts and provide a reliable estimation of the expected experimental values.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are presented in the table below, referenced to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H1 (methine) | ~2.8 | Quintet | 1H |

| H4 (CH₂CN) | ~2.5 | Doublet | 2H |

| H2, H2' (ring CH₂) | ~2.2 | Multiplet | 4H |

| H3 (ring CH₂) | ~1.9 | Multiplet | 2H |

Expert Interpretation:

-

H1 (Methine Proton): The proton on the carbon bearing the acetonitrile group (C1) is expected to be the most deshielded of the ring protons, appearing at approximately 2.8 ppm. This downfield shift is attributed to the combined electron-withdrawing effects of the nitrile group and its position on a tertiary carbon. Its multiplicity is predicted to be a quintet due to coupling with the adjacent two sets of methylene protons (H2/H2' and H4).

-

H4 (Methylene Protons of Acetonitrile): These protons, directly attached to the carbon adjacent to the nitrile group, are significantly deshielded and are predicted to resonate around 2.5 ppm. The strong electron-withdrawing nature of the cyano group is the primary cause for this downfield shift. These protons are expected to appear as a doublet due to coupling with the methine proton (H1).

-

H2, H2' (Ring Methylene Protons): The four protons on the two methylene groups adjacent to the methine carbon are predicted to have a complex multiplet signal around 2.2 ppm. Their chemical environment is influenced by both the methine proton and the other ring methylene protons.

-

H3 (Ring Methylene Protons): The two protons on the methylene group opposite the substitution are the most shielded of the ring protons, with a predicted chemical shift of approximately 1.9 ppm. This is due to their greater distance from the electron-withdrawing acetonitrile group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C5 (-C≡N) | ~119 |

| C1 (Methine) | ~34 |

| C2, C2' (ring CH₂) | ~28 |

| C4 (CH₂CN) | ~22 |

| C3 (ring CH₂) | ~17 |

Expert Interpretation:

-

C5 (Nitrile Carbon): The carbon of the nitrile group is expected to appear furthest downfield, around 119 ppm, which is a characteristic chemical shift for nitrile carbons.

-

C1 (Methine Carbon): The methine carbon of the cyclobutyl ring, directly attached to the acetonitrile side chain, is predicted to resonate at approximately 34 ppm.

-

C2, C2' (Ring Methylene Carbons): The two equivalent methylene carbons adjacent to the methine carbon are expected to have a chemical shift of about 28 ppm.

-

C4 (Methylene Carbon of Acetonitrile): The carbon of the methylene group adjacent to the nitrile is predicted at around 22 ppm.

-

C3 (Ring Methylene Carbon): The methylene carbon opposite the point of substitution is the most shielded of the ring carbons, with a predicted chemical shift of approximately 17 ppm.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and alkyl C-H groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2260 - 2240 | Medium to Strong, Sharp |

| C-H (sp³ stretch) | 3000 - 2850 | Strong |

| C-H (sp³ bend) | 1470 - 1350 | Medium |

Expert Interpretation:

-

Nitrile Stretch (C≡N): The most diagnostic peak in the IR spectrum will be the sharp, medium-to-strong absorption in the 2260-2240 cm⁻¹ region, which is highly characteristic of the carbon-nitrogen triple bond in a nitrile.

-

sp³ C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range will be present, corresponding to the stretching vibrations of the C-H bonds in the cyclobutyl ring and the methylene group of the side chain.

-

sp³ C-H Bend: Medium intensity bands between 1470 cm⁻¹ and 1350 cm⁻¹ will arise from the bending vibrations of the various methylene groups in the molecule.

Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo fragmentation upon ionization, providing valuable information about its molecular weight and structural components. The predicted fragmentation pattern is based on the principles of mass spectral fragmentation of cycloalkanes and nitriles.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (95.14 g/mol ).

-

Loss of Ethylene (M-28): A common fragmentation pathway for cyclobutane derivatives is the loss of an ethylene molecule (C₂H₄), which would result in a peak at m/z 67.

-

Loss of the Acetonitrile Side Chain (M-40): Cleavage of the bond between the cyclobutyl ring and the acetonitrile side chain would lead to the loss of a CH₂CN radical, resulting in a cyclobutyl cation at m/z 55.

-

Formation of the Acetonitrile Cation (m/z 41): The CH₂CN⁺ cation itself would give a prominent peak at m/z 41.

| m/z | Predicted Fragment |

| 95 | [C₆H₉N]⁺ (Molecular Ion) |

| 67 | [C₄H₅N]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [CH₂CN]⁺ |

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and serve as a starting point for experimental work.

NMR Spectroscopy Sample Preparation

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive structural elucidation, with each technique providing complementary information. While these are predicted data, they are based on well-established principles and extensive spectral databases, offering a high degree of confidence for guiding experimental work and confirming the identity of this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Cyclobutylacetonitrile

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclobutylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with predictive data to offer a comprehensive understanding of the structural elucidation of this molecule.

Introduction

This compound, a key building block in organic synthesis, possesses a unique structural framework combining a strained four-membered carbocyclic ring with a polar nitrile functional group. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide will delve into the anticipated ¹H and ¹³C NMR chemical shifts, coupling patterns, and the underlying principles governing these spectral features. The puckered, non-planar "butterfly" conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, which this guide will thoroughly explore.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methine, methylene protons of the cyclobutyl ring, and the methylene protons adjacent to the nitrile group. The electron-withdrawing nature of the nitrile moiety and the conformational dynamics of the cyclobutane ring are the primary factors influencing the chemical shifts.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe tuned to the proton frequency.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). Key acquisition parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three main groups of signals. The chemical shifts are influenced by the electronegativity of the nitrile group and the magnetic anisotropy of the cyclobutane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 | 2.8 - 3.2 | Multiplet | 1H |

| H-2, H-2' | 1.8 - 2.2 | Multiplet | 4H |

| H-3 | 2.4 - 2.7 | Multiplet | 2H |

| -CH₂CN | 2.5 - 2.8 | Doublet | 2H |

Causality behind Predicted Shifts:

-

H-1 (Methine Proton): This proton is directly attached to the carbon bearing the cyanomethyl group. Its proximity to the electron-withdrawing substituent will cause a significant downfield shift compared to the protons of an unsubstituted cyclobutane (which appear around 1.96 ppm).

-

H-2, H-2' (Methylene Protons): These four protons are on the carbons adjacent to the substituted carbon. They will be less deshielded than H-1 but will still experience a downfield shift from the base value of cyclobutane. Due to the puckered nature of the ring, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.

-

H-3 (Methylene Protons): These two protons are on the carbon opposite the point of substitution. They are the least affected by the nitrile group and are expected to resonate closest to the chemical shift of unsubstituted cyclobutane.

-

-CH₂CN (Methylene Protons): The protons of the methylene group directly attached to the electron-withdrawing nitrile group will be significantly deshielded and are expected to appear as a doublet due to coupling with the H-1 proton.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a high-field NMR spectrometer with a probe tuned to the carbon frequency.

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Key acquisition parameters include a spectral width of approximately 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the generally longer relaxation times of carbon nuclei, and a significantly larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CN | 118 - 122 |

| C-1 | 35 - 40 |

| C-2 | 28 - 33 |

| C-3 | 18 - 23 |

| -CH₂CN | 20 - 25 |

Causality behind Predicted Shifts:

-

-CN (Nitrile Carbon): The sp-hybridized carbon of the nitrile group typically appears in the 110-125 ppm range.[1]

-

C-1 (Methine Carbon): This carbon is attached to the cyanomethyl substituent and will be the most downfield of the cyclobutyl carbons.

-

C-2 (Methylene Carbons): These carbons are adjacent to the substituted carbon and will be shifted downfield relative to unsubstituted cyclobutane (which has a single peak at 22.4 ppm).[2]

-

C-3 (Methylene Carbon): This carbon is furthest from the substituent and will have a chemical shift closest to that of unsubstituted cyclobutane.

-

-CH₂CN (Methylene Carbon): This carbon, being adjacent to the nitrile group, will also experience a downfield shift.

Structure-Spectrum Correlation

The following diagram illustrates the structure of this compound with the non-equivalent protons and carbons labeled, correlating them to their expected NMR signals.

Caption: Structure of this compound with labeled atoms.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR are powerful, 2D NMR techniques would be invaluable for unambiguous assignment of all signals.

-

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the -CH₂CN signal and the H-1 signal would definitively confirm their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal by identifying which protons are attached to it.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features that are directly correlated with its molecular structure. The electron-withdrawing nitrile group causes a significant downfield shift for adjacent protons and carbons. The conformational puckering of the cyclobutane ring leads to chemical non-equivalence of its methylene protons, resulting in complex multiplets. A comprehensive analysis, potentially supplemented with 2D NMR techniques, allows for the complete and accurate structural elucidation of this important synthetic intermediate.

References

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000005). [Link]

- The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

- Chem LibreTexts. 13.8: ¹³C NMR Spectroscopy. [Link]

- Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

- Doc Brown's Chemistry.

- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

- YouTube. differences & similarities of ¹H & ¹³C NMR spectroscopy. [Link]

- ResearchGate.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

- Oregon State University. ¹³C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of Cyclobutylacetonitrile

Preamble: Navigating the Uncharted Spectra

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation. The process begins with the bombardment of the gaseous sample molecule (M) with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

The molecular ion is often unstable and rapidly undergoes a series of unimolecular decomposition reactions, breaking into smaller charged fragments and neutral radicals or molecules.[1][2] Only the charged fragments are detected by the mass spectrometer, and the resulting pattern of ions, plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum. The structure of the molecule dictates the pathways of fragmentation, making the mass spectrum a molecular fingerprint.[1]

For cyclobutylacetonitrile (Molecular Formula: C₆H₉N, Molecular Weight: 95.15 g/mol ), the molecular ion peak is expected at an m/z of 95. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[3]

Predicted Electron Ionization Fragmentation Pathways of this compound

The fragmentation of this compound is predicted to be governed by the interplay between the cyclobutyl ring and the cyanomethyl group (-CH₂CN). The primary fragmentation pathways are hypothesized as follows:

The Molecular Ion and Alpha-Cleavage

The molecular ion, [C₆H₉N]⁺•, is expected at m/z 95 . In many nitriles, the molecular ion peak can be of low abundance or even absent due to its instability.[3][4] A common fragmentation pathway for nitriles is the loss of a hydrogen atom from the carbon alpha to the nitrile group, leading to a resonance-stabilized cation.[3] This would result in a prominent [M-1]⁺ ion at m/z 94 .

Cleavage of the Cyclobutyl Ring

The strained four-membered cyclobutyl ring is susceptible to fragmentation. A characteristic fragmentation of cycloalkanes is the loss of ethene (C₂H₄, 28 Da) following ring cleavage.[5] For the this compound molecular ion, this would lead to a fragment ion at m/z 67 .

Another significant fragmentation pathway for cycloalkanes involves the loss of a methyl radical (CH₃•, 15 Da) or an ethyl radical (C₂H₅•, 29 Da) after ring opening and rearrangement. This could produce ions at m/z 80 and m/z 66 , respectively.

Exocyclic Bond Cleavage

Cleavage of the C-C bond between the cyclobutyl ring and the cyanomethyl group is a highly probable event. This can occur in two ways:

-

Formation of the Cyclobutyl Cation: Loss of a neutral cyanomethyl radical (•CH₂CN, 40 Da) would result in a cyclobutyl cation ([C₄H₇]⁺) at m/z 55 .

-

Formation of the Cyanomethyl Cation: Loss of a neutral cyclobutyl radical (•C₄H₇, 55 Da) would lead to the [CH₂CN]⁺ ion at m/z 40 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the [C₄H₇]⁺ ion (m/z 55) can lose H₂ to form ions at m/z 53 . The ion at m/z 67 could also lose a hydrogen atom to produce an ion at m/z 66 .

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted primary EI fragmentation pathways of this compound.

Predicted Mass Spectrum Data

Based on the fragmentation pathways discussed, the following table summarizes the predicted major ions, their proposed structures, and their anticipated relative abundances in the EI mass spectrum of this compound.

| m/z | Proposed Ion Formula | Proposed Structure | Predicted Relative Abundance |

| 95 | [C₆H₉N]⁺• | Molecular Ion | Low |

| 94 | [C₆H₈N]⁺ | [M-H]⁺ | Medium |

| 80 | [C₅H₆N]⁺ | [M-CH₃]⁺ | Low to Medium |

| 67 | [C₄H₅N]⁺ | [M-C₂H₄]⁺ | Medium to High |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation | High (Possible Base Peak) |

| 53 | [C₄H₅]⁺ | [C₄H₇ - H₂]⁺ | Medium |

| 41 | [C₃H₅]⁺ | Allyl cation | Medium |

| 40 | [CH₂CN]⁺ | Cyanomethyl cation | Medium |

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

4.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap MS).

4.2. GC Conditions

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL of a dilute solution (e.g., 100 ppm in dichloromethane or ethyl acetate).

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature of 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

4.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35 - 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The following diagram outlines the experimental workflow:

Caption: A simplified workflow for GC-MS analysis.

Concluding Remarks

This guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation of this compound. The proposed fragmentation pathways are rooted in the well-established chemical principles governing the behavior of nitriles and cyclic alkanes. The dominant predicted fragments, particularly the ions at m/z 94 ([M-H]⁺), m/z 67 ([M-C₂H₄]⁺), and m/z 55 ([C₄H₇]⁺), should serve as key diagnostic markers for the identification of this compound. The provided experimental protocol offers a robust starting point for acquiring an experimental spectrum, which would be invaluable for confirming and refining the predictions made herein. This work underscores the power of predictive analysis in mass spectrometry, enabling researchers to navigate the structural elucidation of molecules that lie beyond the boundaries of existing spectral libraries.

References

- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...

- National Center for Biotechnology Information. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed.

- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). 1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl)-. NIST Chemistry WebBook.

- YouTube. (2023, July 28). Mass Spectrometry of Cycloalkanes.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ResearchGate. (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476...

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- NIST. (n.d.). Cyclobutanone. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclobutane. NIST Chemistry WebBook.

- Whitman College. (n.d.). GCMS Section 6.17.

- Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

Sources

Introduction: The Significance of Cyclobutylacetonitrile Solubility

An In-Depth Technical Guide to the Solubility of Cyclobutylacetonitrile in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in the pharmaceutical and specialty chemical industries. While quantitative solubility data for this compound is not extensively published, this document leverages fundamental physicochemical principles to predict its solubility profile across a range of common organic solvents. We delve into the molecular characteristics that govern its solubility, including polarity and intermolecular forces. Critically, this guide furnishes a detailed, field-proven experimental protocol for the isothermal shake-flask method, empowering researchers to generate precise, in-house solubility data. This work is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation development.

This compound (C₆H₉N) is a valuable intermediate in organic synthesis, recognized for its role in the creation of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] The strained cyclobutane ring and the reactive nitrile group offer unique synthetic handles for constructing novel compounds.[1] The efficiency of any process involving this intermediate—be it synthesis, extraction, chromatography, or crystallization—is fundamentally dictated by its interaction with the chosen solvent system. An informed solvent choice, based on a thorough understanding of solubility, is paramount for maximizing yield, ensuring purity, and developing scalable, robust chemical processes. This guide serves to bridge the gap in readily available solubility data by providing a framework for predicting and experimentally verifying the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of a solute is the first step in predicting its solubility. This compound is a colorless to pale yellow liquid with a molecular structure that imparts a moderate overall polarity.[1] The primary contributors to its physical behavior are the nonpolar cyclobutyl ring and the highly polar nitrile (-C≡N) group.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N | [1][2] |

| Molecular Weight | ~95.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 181.2 °C @ 760 mmHg | [2] |

| Density | 0.933 g/cm³ | [2] |

| Flash Point | 70.1 °C | [2] |

The key to its solubility lies in the balance between the hydrophobic, aliphatic cyclobutyl ring and the polar, electron-withdrawing nitrile group. The nitrile moiety possesses a strong dipole moment, making it capable of engaging in dipole-dipole interactions with polar solvent molecules. However, the molecule lacks hydrogen bond donors, limiting its interaction with protic solvents compared to molecules like alcohols or primary/secondary amines.

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data is scarce in the literature, we can predict the solubility of this compound based on the fundamental principle of "like dissolves like" and its moderate polarity.[1][4] Miscibility is expected in solvents that can effectively solvate both the polar nitrile head and the nonpolar carbocyclic tail.

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The alcohol's alkyl chain interacts with the cyclobutyl ring, while its polar hydroxyl group interacts with the nitrile group. |

| Polar Aprotic | Acetone, Acetonitrile | Miscible | Strong dipole-dipole interactions between the solvent and the nitrile group dominate, leading to high solubility. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Miscible | Moderate polarity and ether structure effectively solvate the entire molecule. | |

| Nonpolar | Toluene, Dichloromethane | Soluble / Miscible | Solvents can solvate the cyclobutyl ring; moderate polarity allows for some interaction with the nitrile group. |

| Hexane, Cyclohexane | Partially Soluble / Immiscible | The solvent's nonpolar nature interacts favorably with the cyclobutyl ring, but it cannot effectively solvate the highly polar nitrile group, likely leading to limited solubility or immiscibility.[5] | |

| Aqueous | Water | Sparingly Soluble | The high polarity of water and its extensive hydrogen-bonding network do not favorably interact with the nonpolar cyclobutyl ring, leading to low solubility as noted in the literature.[1] |

Disclaimer: This table represents predicted solubilities based on chemical principles. Experimental verification is required for precise quantitative applications and is detailed in Section 5.0.

Mechanistic Drivers of Solubility

The solubility behavior outlined above is governed by the interplay of intermolecular forces between this compound and the solvent molecules.

-

Dipole-Dipole Interactions: This is the most significant force driving solubility in polar solvents. The permanent, strong dipole of the nitrile group (–C≡N) aligns with the dipoles of solvents like acetone, ethyl acetate, and dichloromethane, leading to favorable enthalpic interactions.

-

London Dispersion Forces: These temporary, induced dipoles are the primary forces of attraction between the nonpolar cyclobutyl ring and nonpolar solvents like hexane and toluene.[6] While present in all interactions, they are dominant in nonpolar systems.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. This allows for some interaction with protic solvents like ethanol and methanol. However, as it cannot act as a hydrogen bond donor, its solubility in highly cohesive, hydrogen-bonded solvents like water is limited.

The balance of these forces dictates the overall solubility. For a solvent to be effective, it must overcome the solute-solute and solvent-solvent interactions and form new, energetically favorable solute-solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To establish definitive, quantitative solubility data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique that is reliable and self-validating.[7] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or incubator

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Step-by-Step Procedure

-

Preparation of Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing this compound and dissolving it in the chosen solvent in volumetric flasks to create solutions of known concentrations.

-

Sample Preparation: Add an excess amount of this compound to a 20 mL glass vial. "Excess" is critical and is confirmed by the presence of undissolved liquid (as a separate phase or droplets) after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial containing the excess solute.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a minimum of 24 hours to ensure equilibrium is reached.[7] A 48-hour period is recommended to be certain.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle, forming a distinct layer.

-

Sample Extraction: Carefully withdraw a supernatant aliquot from the solvent-rich phase using a glass syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared autosampler vial. This step is crucial to remove any microscopic, undissolved droplets.

-

Dilution (if necessary): If the anticipated concentration is high, accurately dilute the filtered sample with the same solvent to bring it within the linear range of the analytical calibration curve.

-

Analysis: Analyze the calibration standards and the prepared sample(s) using GC-FID or another validated analytical method.

-

Calculation: Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of this compound in the (diluted) sample. Account for any dilution factors to calculate the final solubility, typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Practical Implications and Solvent Selection

-

Reaction Chemistry: For homogeneous reactions, a solvent in which this compound is miscible, such as THF or acetonitrile, should be selected to ensure all reactants are in the same phase.

-

Purification: In recrystallization, a solvent pair may be ideal. One might choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For chromatographic purification, the solubility in the mobile phase (e.g., mixtures of hexane and ethyl acetate) is critical for achieving good separation.

-

Work-up/Extraction: The low solubility of this compound in water is advantageous for extraction procedures.[1] After a reaction in a water-miscible solvent like THF, the product can be isolated by adding water and a water-immiscible solvent (e.g., ethyl acetate), partitioning the product into the organic layer.

Conclusion

This compound is a moderately polar compound whose solubility is governed by a balance of dipole-dipole and London dispersion forces. It is predicted to be miscible with a wide range of polar aprotic and protic organic solvents but possesses limited solubility in highly nonpolar solvents and water. Due to the lack of extensive published quantitative data, the robust, step-by-step isothermal shake-flask protocol provided herein is the recommended path for generating the reliable data needed for process development, formulation, and academic research. This guide provides both a predictive framework based on chemical theory and a practical tool for experimental determination, equipping scientists with the necessary knowledge to confidently work with this versatile chemical intermediate.

References

- LookChem. (n.d.). Cas 4426-03-3, this compound.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a document hosted on [Link], though the direct link may vary. A similar protocol is widely available in organic chemistry lab manuals.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- PubChem. (n.d.). 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a related but more complex structure, used for general reference).

- University of Calgary. (2023). Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES.

- National Institute of Standards and Technology. (n.d.). Acetonitrile with Cyclohexane - IUPAC-NIST Solubilities Database.

- Nature Precedings. (2010). Organic Solvent Solubility Data Book.

Sources

- 1. CAS 4426-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 4426-03-3 [m.chemicalbook.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Health and Safety of Handling Cyclobutylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical health and safety information for handling Cyclobutylacetonitrile (CAS No. 5739-58-2). As a vital building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the chemical's structural properties and the established toxicology of the aliphatic nitrile class. The causality behind each safety recommendation is explained to foster a deeper understanding and a proactive safety culture in the laboratory.

Core Hazard Profile and Physicochemical Characteristics

This compound is a combustible liquid that presents significant health hazards upon exposure. Its primary toxicological concern, characteristic of aliphatic nitriles, is the potential for metabolic release of cyanide, which can interfere with cellular respiration.[1][2] The GHS classification, extrapolated from close structural analogs like Cyclobutanecarbonitrile, categorizes it as a substance that is harmful if swallowed, in contact with skin, or inhaled.[3][4]

A detailed understanding of its physical properties is the foundation for safe handling and storage.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Cyclobutanecarbonitrile |

| CAS Number | 5739-58-2 | 4426-11-3 |

| Molecular Formula | C₆H₉N | C₅H₇N |

| Molecular Weight | 95.14 g/mol | 81.12 g/mol [4] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 181.2°C @ 760 mmHg | 144 - 146°C[4] |

| Flash Point | 70.1°C | 42°C[5] |

| Density | 0.933 g/cm³ | 0.868 g/cm³[5] |

| Storage Temperature | 2-8°C | Not specified |

The flash point of this compound indicates that it is a combustible liquid and vapors may form explosive mixtures with air.[6][7]

GHS Hazard Identification and Classification

Based on data from the closely related Cyclobutanecarbonitrile, the following GHS classifications should be applied to this compound as a precautionary measure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |

Signal Word: Warning [3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate PPE to minimize all potential routes of exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of vapors and to contain any potential spills. Given that aliphatic nitriles can release highly toxic hydrogen cyanide gas upon contact with acids, the fume hood provides an essential barrier to protect the user.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

-

Hand Protection: Double gloving with nitrile rubber gloves is strongly recommended.[3] Nitrile gloves offer good resistance to many chemicals, but it is crucial to be aware of their breakthrough time and permeation rate.[8] Gloves should be changed frequently, especially if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations where there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In normal use within a functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[3]

Caption: Required engineering controls and personal protective equipment.

Safe Handling, Storage, and Incompatibility

Handling Procedures

-

Always work in a designated area within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[9]

-

Use non-sparking tools and explosion-proof equipment.[6]

-

Ground/bond container and receiving equipment to prevent static discharge.[9]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, particularly acids and strong oxidizing agents.[10]

-

The recommended storage temperature is between 2-8°C.

Incompatible Materials

-

Strong Acids: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[8]

-

Strong Oxidizing Agents: Can cause a violent reaction.[10]

-

Acid Anhydrides and Acid Chlorides: Incompatible with nitriles.[6][8]

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7] Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6]

-

Hazardous Combustion Products: Combustion will produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][10] Critically, under certain conditions, highly toxic hydrogen cyanide gas can be released.[5]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Spill and Leak Procedures

A well-rehearsed spill response plan is essential.

Caption: Step-by-step workflow for responding to a this compound spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.

-

Personal Protection: Before attempting any cleanup, don the appropriate PPE, including a respirator if the spill is large or outside of a fume hood.

-

Control Ignition Sources: Remove all sources of ignition from the area.[6]

-

Ventilation: Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbents.[10]

-

Absorption and Collection: Carefully apply the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, collect the material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[6]

-

Decontamination: Decontaminate the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] All cleaning materials must be collected as hazardous waste.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

Toxicological Information: Understanding the Risk

The primary toxicological concern with this compound, as with other aliphatic nitriles, is its metabolism to cyanide.[1][2][12] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[1]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.[13] Dispose of this waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of respect for its potential hazards. By understanding its physicochemical properties, adhering to stringent engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and ongoing safety training.

References

- Comparative toxicities of aliphatic nitriles. (n.d.). National Center for Biotechnology Information.

- Cyanide Salts - Environmental Health and Safety. (n.d.). Dartmouth College.

- SAFETY DATA SHEET - Cyclobutanecarbonitrile. (2024, February 18). Fisher Scientific.

- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information.

- Cyclopropylacetonitrile | C5H7N | CID 643447. (n.d.). PubChem.

- Structure-toxicity relationship of aliphatic nitriles. (1984, August). National Center for Biotechnology Information.

- Cyclopropylacetonitrile | CAS#:6542-60-5. (n.d.). Chemsrc.

- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.

- NITRILES - Hazardous Agents. (n.d.). Haz-Map.

Sources

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NITRILES - Hazardous Agents | Haz-Map [haz-map.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.at [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 9. Cyclopropylacetonitrile | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of Cyclobutylacetonitrile from Cyclobutylmethyl Bromide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of cyclobutylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the nucleophilic substitution of cyclobutylmethyl bromide with a cyanide salt, a classic example of the Kolbe nitrile synthesis. This document delves into the underlying SN2 reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety procedures for handling cyanide, and discusses methods for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the practical steps and the theoretical causality required for successful and safe synthesis.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged motif in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making it an excellent scaffold for probing interactions with biological targets. This compound, in particular, serves as a key intermediate, enabling the extension of a carbon chain and providing a versatile nitrile handle for further chemical transformations into amines, carboxylic acids, and complex heterocyclic systems. This guide details a robust and scalable method for its preparation from the commercially available cyclobutylmethyl bromide.

Reaction Mechanism and Scientific Principles

The conversion of cyclobutylmethyl bromide to this compound is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction, specifically known as the Kolbe nitrile synthesis.[1][2]

The SN2 Pathway

The reaction proceeds via a single, concerted step where the cyanide anion (CN⁻), acting as the nucleophile, attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of cyclobutylmethyl bromide.[3] This "backside attack" occurs from the side opposite to the bromine atom, which serves as the leaving group. As the new carbon-carbon bond forms, the carbon-bromine bond simultaneously breaks, leading to an inversion of stereochemistry at the reaction center (though in this achiral substrate, the effect is not observable).

The diagram below illustrates this concerted mechanism.

Caption: The concerted SN2 mechanism for nitrile synthesis.

Causality of Reagent and Solvent Selection

Substrate: Cyclobutylmethyl bromide is an ideal substrate for this reaction. As a primary alkyl halide, it is sterically unhindered, which greatly favors the SN2 pathway over the competing E2 elimination reaction.[3]

Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the cyanide nucleophile. They are ionic salts that dissociate in polar solvents to provide a high concentration of "free" CN⁻ ions.

Solvent: The choice of solvent is critical for maximizing the rate and yield of an SN2 reaction.

-

Polar Aprotic Solvents (Recommended): Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are the superior choice.[4][5] These solvents are polar enough to dissolve the ionic cyanide salt but lack acidic protons. Consequently, they solvate the cation (Na⁺) effectively but only weakly solvate the cyanide anion.[5] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate compared to other solvent types.[6][7]

-

Polar Protic Solvents (Discouraged): Solvents such as water, ethanol, and methanol should be avoided. Their acidic protons form strong hydrogen bonds with the cyanide anion, creating a "solvent cage" that stabilizes the nucleophile and significantly increases the activation energy required for the attack, thus slowing the reaction.[7][8] Furthermore, the presence of water can lead to the hydrolysis of the nitrile product.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. Extreme caution must be exercised at all times due to the acute toxicity of sodium cyanide.

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount Used | Moles (mmol) | Notes |

| Cyclobutylmethyl bromide | C₅H₉Br | 149.03 | 1.0 | 5.00 g | 33.55 | Starting material |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.2 | 1.97 g | 40.26 | EXTREMELY TOXIC . Handle with care. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 50 mL | - | Anhydrous grade solvent |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | - | For extraction |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - | Drying agent |

Step-by-Step Synthesis Workflow

All operations involving sodium cyanide must be performed in a certified chemical fume hood.

-

Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure the glassware is oven-dried to prevent moisture contamination.

-

Reagent Addition: Under a gentle stream of nitrogen, add sodium cyanide (1.97 g) and anhydrous DMSO (50 mL) to the flask. Stir the suspension for 10 minutes to ensure good dispersion.

-

Substrate Addition: Add cyclobutylmethyl bromide (5.00 g) to the suspension dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain stirring and monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The reaction is typically complete within 4-6 hours.

-

Quenching (CRITICAL SAFETY STEP): After cooling the reaction to room temperature, cautiously pour the mixture into a beaker containing 100 mL of cold water. This step hydrolyzes and dilutes any unreacted cyanide. Perform this in the fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with saturated brine (1 x 50 mL) to remove residual DMSO and water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management: Handling Cyanide

Sodium cyanide is a highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[9] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with a face velocity between 80-120 fpm.[10]

-

Personal Protective Equipment (PPE): A full PPE ensemble is mandatory:

-

Chemical splash goggles and a face shield.

-

A lab coat.

-

Double gloving with nitrile gloves is recommended.[9]

-

-

Storage: Store sodium cyanide in a cool, dry, well-ventilated, and locked area. It must be kept separate from acids, as their combination liberates highly toxic hydrogen cyanide (HCN) gas.[10]

-

Waste Disposal: All cyanide-containing waste (solid and liquid) is considered P-listed hazardous waste and must be collected in designated, clearly labeled, sealed containers.[9] Never mix cyanide waste with acidic waste. Contact your institution's environmental health and safety department for proper disposal procedures.

Product Characterization and Purification

Purification